molecular formula C18H24N2O4 B4612220 6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide

6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide

Cat. No.: B4612220
M. Wt: 332.4 g/mol
InChI Key: FKPAMWNLRABQLO-UHFFFAOYSA-N
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Description

6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide is a synthetic organic compound It is characterized by the presence of a pyrrolidinone ring and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hexanamide Chain: This step involves the reaction of the pyrrolidinone intermediate with a hexanoyl chloride or similar reagent.

    Introduction of the Methoxy-Substituted Phenyl Group: This can be done through a nucleophilic substitution reaction using a methoxy-substituted phenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the

Properties

IUPAC Name

6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13-7-8-15(24-2)14(12-13)19-16(21)6-4-3-5-11-20-17(22)9-10-18(20)23/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPAMWNLRABQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCCCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide
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6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide
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6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide
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6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide
Reactant of Route 5
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6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide
Reactant of Route 6
6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)hexanamide

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